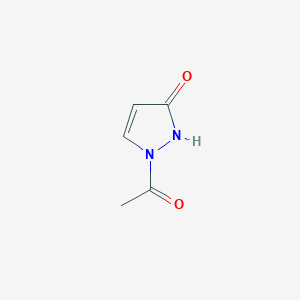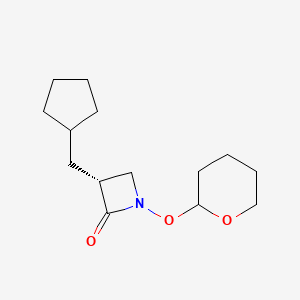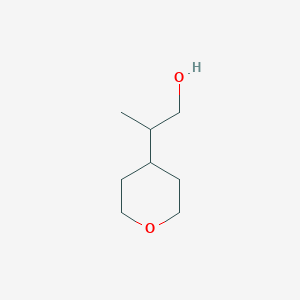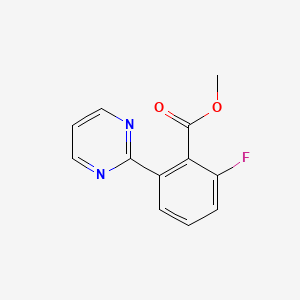![molecular formula C13H11F2N B1400859 (3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine CAS No. 1178849-46-1](/img/structure/B1400859.png)
(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine” is a chemical compound with the formula C13H11F2N and a molecular weight of 219.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine” is represented by the SMILES notation: C1=CC=C (C (=C1)CN)C2=CC (=CC (=C2)F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine” include a molecular weight of 219.23 . Other specific properties such as boiling point, melting point, and density could not be found in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized using techniques like polyphosphoric acid condensation route and characterized using spectroscopic methods like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin & Kim, 2018) (Shimoga, Shin & Kim, 2018).
Catalytic and Biological Applications
- Catalytic Activities : The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine has shown promising results in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
- Photocytotoxicity : Iron(III) complexes with components like phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine have been studied for their photocytotoxic properties in cancer cells, suggesting the role of these complexes in targeted cancer therapies (Basu et al., 2015).
Theoretical and Spectral Analysis
- Theoretical Studies : Compounds with similar structures have been subjected to theoretical studies to understand their spectral characteristics, biological activity, and efficiency in applications like photovoltaic cells (Al-Otaibi et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of (3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine are currently unknown . This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Mode of Action
It is known that biphenyl derivatives can interact with various biological targets, depending on their specific chemical structure .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Propriétés
IUPAC Name |
[3-(3,5-difluorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H,8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNQCFXORNOIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)
![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)

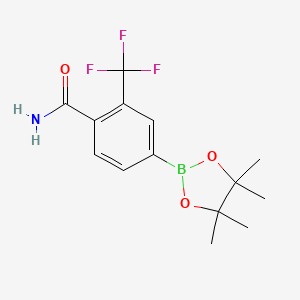
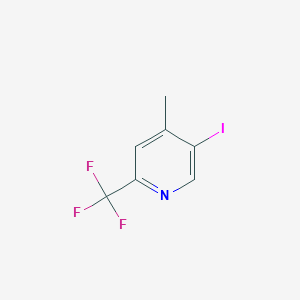

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)

